
Acridine, 9-amino-3-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-amino-3-chloro- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
The synthesis of acridine derivatives, including acridine, 9-amino-3-chloro-, typically involves the Ullmann condensation reaction. This reaction involves the condensation of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids, which are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves the preparation of N-phenylanthranilic acid through the Ullmann reaction, followed by stirring in phosphorus oxychloride (POCl₃) to afford 9-chloro-acridine .
化学反応の分析
Acridine, 9-amino-3-chloro-, like other acridine derivatives, undergoes various chemical reactions, including:
Oxidation: Acridine derivatives can be oxidized to form acridones.
Reduction: Reduction reactions can convert acridones back to acridines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for acridine derivatives.
Common Reagents and Conditions: Reagents such as POCl₃, PPA, and various anilines are commonly used in these reactions.
Major Products: The major products formed from these reactions include acridones, halogenated acridines, and other substituted acridine derivatives.
科学的研究の応用
Acridine, 9-amino-3-chloro-, has a wide range of scientific research applications:
作用機序
The mechanism of action of acridine, 9-amino-3-chloro-, involves its ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription, leading to the inhibition of cell proliferation. Acridine derivatives also inhibit enzymes such as topoisomerase and telomerase, which are involved in DNA replication and maintenance . The semi-planar heterocyclic structure of acridine allows it to interact with various biomolecular targets, contributing to its broad range of biological activities .
類似化合物との比較
Acridine, 9-amino-3-chloro-, can be compared with other similar compounds such as:
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits anticancer activity and has entered clinical studies.
The uniqueness of acridine, 9-amino-3-chloro-, lies in its specific substitution pattern, which may confer distinct biological activities and potential therapeutic applications compared to other acridine derivatives .
特性
CAS番号 |
3407-98-5 |
|---|---|
分子式 |
C13H9ClN2 |
分子量 |
228.67 g/mol |
IUPAC名 |
3-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H,(H2,15,16) |
InChIキー |
IRSNBSGPKPZUDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![Methyl 2-[(4-cyano-1-morpholin-4-yl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B14179164.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)
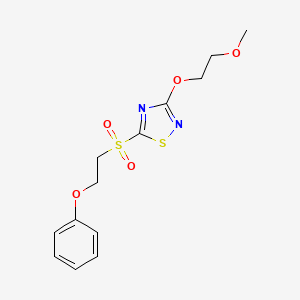
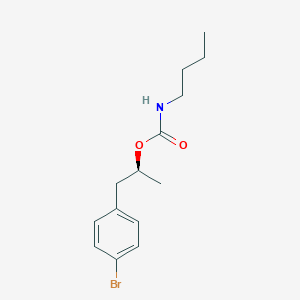
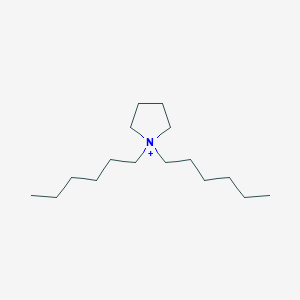
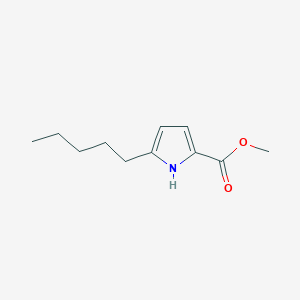
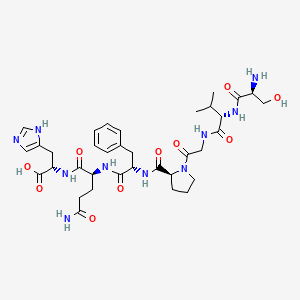
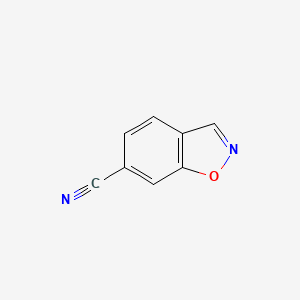
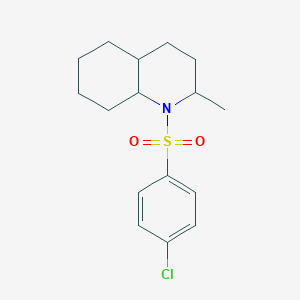
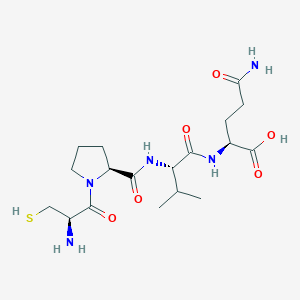
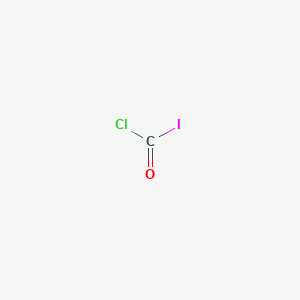
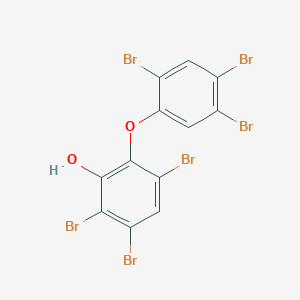
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
